molecular formula C20H25N3OS B11557631 N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide

N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide

Cat. No.: B11557631
M. Wt: 355.5 g/mol
InChI Key: LSUPMXWJRCNNKL-UHFFFAOYSA-N
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Description

N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide is a synthetic compound that has garnered interest due to its unique structure and potential applications in various fields. The compound features an adamantane moiety, which is known for its stability and rigidity, making it a valuable component in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the thieno[2,3-B]pyridine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The adamantane moiety is then introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with the thieno[2,3-B]pyridine intermediate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the adamantane moiety .

Scientific Research Applications

N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s binding affinity to these targets, which may include enzymes or receptors. The exact pathways and targets can vary depending on the specific application, but the compound’s stability and rigidity play a crucial role in its effectiveness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Adamantan-1-YL)-3-amino-4,6-dimethylthieno[2,3-B]pyridine-2-carboxamide stands out due to its unique combination of the adamantane moiety with the thieno[2,3-B]pyridine core. This combination imparts both stability and versatility, making it suitable for a wide range of applications in various fields .

Properties

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-(1-adamantyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C20H25N3OS/c1-10-3-11(2)22-19-15(10)16(21)17(25-19)18(24)23-20-7-12-4-13(8-20)6-14(5-12)9-20/h3,12-14H,4-9,21H2,1-2H3,(H,23,24)

InChI Key

LSUPMXWJRCNNKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC34CC5CC(C3)CC(C5)C4)N)C

Origin of Product

United States

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